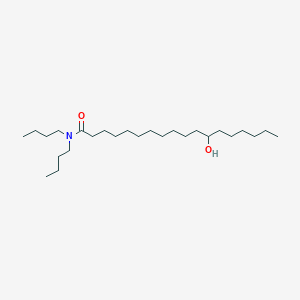

N,N-Dibutyl-12-hydroxyoctadecan-1-amide

Description

Structural Context within Substituted Fatty Amides and Hydroxylated Long-Chain Compounds

N,N-Dibutyl-12-hydroxyoctadecan-1-amide is structurally defined by an 18-carbon backbone, characteristic of stearic acid derivatives. A key feature is the presence of a hydroxyl (-OH) group at the 12th carbon position, which introduces a site for potential chemical modifications and influences the molecule's polarity and reactivity. The molecule is terminated by a tertiary amide group, where the nitrogen atom is bonded to two butyl chains. This N,N-disubstituted amide functionality further enhances the compound's lipophilic nature while also providing steric hindrance that can influence its chemical behavior. ontosight.ai

The presence of both a hydroxyl group and an amide group within the same long aliphatic chain results in an amphiphilic character, with a hydrophilic hydroxyl "head" and a lipophilic hydrocarbon "tail." This dual nature is a defining characteristic of many biologically and industrially important molecules.

| Property | Description |

| Molecular Formula | C26H53NO2 |

| Molecular Weight | 411.7 g/mol |

| Key Functional Groups | Hydroxyl (-OH), Tertiary Amide (-CON(C4H9)2) |

| Carbon Chain Length | 18 carbons (Octadecan) |

Significance in Contemporary Organic Synthesis and the Production of Advanced Materials Precursors

The synthesis of this compound is typically achieved through the amidation of 12-hydroxyoctadecanoic acid. This reaction involves the activation of the carboxylic acid, often by converting it to a more reactive species like an acyl chloride, followed by a reaction with dibutylamine (B89481). ontosight.ai Advances in synthetic methodologies, including the use of enzymatic catalysts, are being explored to create more efficient and environmentally benign pathways for the production of fatty amides.

The bifunctional nature of this compound makes it a valuable precursor in the synthesis of more complex molecules and advanced materials. The hydroxyl group can serve as a point of attachment for other chemical moieties or as a site for polymerization, while the amide group can influence the self-assembly and material properties of the resulting products. Its long hydrocarbon chain is a key component for creating materials with specific hydrophobic or liquid crystalline properties.

Current Research Landscape and Future Trajectories for Amide-Functionalized Lipids

The field of amide-functionalized lipids is an active area of research, with a focus on their application in drug delivery, nanotechnology, and materials science. These molecules can self-assemble into a variety of nanostructures, such as micelles, liposomes, and liquid crystals, which can be utilized to encapsulate and deliver therapeutic agents.

Structure

2D Structure

Properties

CAS No. |

16169-48-5 |

|---|---|

Molecular Formula |

C26H53NO2 |

Molecular Weight |

411.7 g/mol |

IUPAC Name |

N,N-dibutyl-12-hydroxyoctadecanamide |

InChI |

InChI=1S/C26H53NO2/c1-4-7-10-17-20-25(28)21-18-15-13-11-12-14-16-19-22-26(29)27(23-8-5-2)24-9-6-3/h25,28H,4-24H2,1-3H3 |

InChI Key |

DZJSNRMJNYRMAG-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CCCCCCCCCCC(=O)N(CCCC)CCCC)O |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)N(CCCC)CCCC)O |

Other CAS No. |

16169-48-5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n Dibutyl 12 Hydroxyoctadecan 1 Amide

Chemo- and Regioselective Amidation Reactions

The synthesis of N,N-Dibutyl-12-hydroxyoctadecan-1-amide necessitates careful control to ensure the selective formation of the amide bond without unintended reactions at the hydroxyl group located at the 12th carbon position.

Direct Amidation Strategies Involving 12-Hydroxyoctadecanoic Acid and Dibutylamine (B89481)

Direct amidation represents a straightforward approach to forming this compound. This method involves the condensation reaction between 12-hydroxyoctadecanoic acid and dibutylamine. nih.govcyberleninka.ru Typically, these reactions are driven by high temperatures to facilitate the removal of water, which is formed as a byproduct. mdpi.com The process often requires temperatures in the range of 160°C to 210°C and can be conducted at atmospheric pressure. cyberleninka.ru

To enhance the efficiency of direct amidation, catalysts can be employed. Boric acid is a notable catalyst for this purpose, enabling the reaction to proceed under solvent-free conditions through the trituration of the reactants followed by direct heating. researchgate.net While direct amidation is atom-economical, the high temperatures required can sometimes lead to side reactions or degradation of the reactants or products, necessitating careful optimization of the reaction conditions. The primary challenge in this direct approach is achieving high conversion rates while maintaining the integrity of the hydroxyl group.

Utilization of Activated Carboxylic Acid Derivatives for Efficient Amide Bond Formation

To circumvent the harsh conditions of direct amidation, 12-hydroxyoctadecanoic acid can be converted into a more reactive derivative prior to reaction with dibutylamine. This activation strategy allows for amide bond formation under milder conditions, often leading to higher yields and purity. mdpi.com

A common method involves the conversion of the carboxylic acid to an acyl chloride. ontosight.ai This is typically achieved by treating 12-hydroxyoctadecanoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting 12-hydroxyoctadecanoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with dibutylamine to form the desired amide. This two-step process is generally more efficient than direct amidation, as the activation of the carboxylic acid significantly enhances its electrophilicity. mdpi.com

Other activating agents, such as carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), can also be used to facilitate the coupling of the carboxylic acid and amine. These reagents promote the formation of an active intermediate that is readily attacked by the amine. While effective, these methods often generate stoichiometric amounts of byproducts that need to be removed from the final product. mdpi.com

| Method | Description | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Amidation | Direct reaction of 12-hydroxyoctadecanoic acid with dibutylamine. | High temperatures (160-210°C), often with a catalyst like boric acid. | Atom-economical, one-step process. | Harsh conditions, potential for side reactions. |

| Activated Carboxylic Acid Derivatives | Two-step process involving activation of the carboxylic acid (e.g., as an acyl chloride) followed by reaction with dibutylamine. | Milder conditions compared to direct amidation. | Higher yields and purity, more efficient. | Generates stoichiometric byproducts. |

Sustainable and Green Chemical Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of this compound. These approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources. nih.gov

Enzyme-Catalyzed (Biocatalytic) Routes for Hydroxylated Amides

Biocatalysis offers a green alternative for the synthesis of hydroxylated amides, with lipases being particularly effective enzymes for this transformation. nih.govbiorxiv.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation of fatty acids with amines in organic solvents or even under solvent-free conditions. nih.govnih.gov

Development of Solvent-Free and Energy-Efficient Protocols

Solvent-free reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. researchgate.net The synthesis of fatty amides, including this compound, can be effectively carried out without a solvent. researchgate.netomicsonline.org

Mechanochemistry, which involves the use of mechanical force (e.g., ball milling) to induce chemical reactions, is a promising solvent-free technique. omicsonline.org This method can achieve high yields of amides in short reaction times by intimately mixing the reactants in the solid state. omicsonline.org Microwave-assisted synthesis is another energy-efficient protocol that can accelerate amidation reactions, often under solvent-free conditions. scispace.com Microwave irradiation can rapidly heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating. scispace.com Boric acid-catalyzed amidation can also be performed in a solvent-free manner by simply heating a triturated mixture of the carboxylic acid and amine. researchgate.net

Direct Amidation from Renewable Fatty Esters and Triglycerides

The direct conversion of renewable feedstocks, such as vegetable oils, into valuable chemicals is a key goal of sustainable chemistry. 12-Hydroxyoctadecanoic acid is derived from castor oil, which is rich in ricinoleic acid. researchgate.netresearchgate.net Methodologies have been developed for the direct synthesis of fatty amides from triglycerides, the main components of vegetable oils. springernature.com

This approach bypasses the need to first hydrolyze the triglyceride to the free fatty acid. The reaction can be carried out by heating the triglyceride with the amine, sometimes in the absence of a catalyst. springernature.com For instance, N-butyl lauroylamide has been synthesized by heating Crisco® oil with n-butylamine. springernature.com This direct route from renewable esters and triglycerides offers a more streamlined and potentially more economical pathway to this compound, reducing the number of synthetic steps and the associated waste.

| Sustainable Approach | Description | Key Features | Advantages |

|---|---|---|---|

| Enzyme-Catalyzed Routes | Use of lipases to catalyze the amidation of 12-hydroxyoctadecanoic acid. | High chemo- and regioselectivity, mild reaction conditions (50-90°C). | Environmentally benign, avoids protecting groups, high yields. |

| Solvent-Free Protocols | Methods like mechanochemistry and microwave-assisted synthesis that eliminate the need for solvents. | Rapid reactions, energy-efficient. | Reduced waste, lower environmental impact, often simpler work-up. |

| Direct Amidation from Renewables | Synthesis directly from fatty esters or triglycerides (e.g., from castor oil). | Utilizes renewable feedstocks, can be catalyst-free. | Streamlined process, potentially more economical, reduces synthetic steps. |

Catalytic Systems in Amide Formation

The direct amidation of carboxylic acids with amines is a thermodynamically challenging reaction that typically requires high temperatures to drive off water, the sole byproduct. catalyticamidation.info Catalysis offers a pathway to milder reaction conditions and improved efficiency. Both heterogeneous and homogeneous catalytic systems have been extensively studied for amide bond formation.

Heterogeneous and Homogeneous Catalysis for N,N-Dialkyl Amide Synthesis

The synthesis of N,N-dialkyl amides can be achieved through various catalytic approaches, each with distinct advantages and limitations.

Heterogeneous Catalysis offers a sustainable approach to amide synthesis, characterized by the ease of catalyst separation and recycling. nih.gov These catalysts are typically solid materials that are insoluble in the reaction medium. A variety of metal oxides, such as Nb₂O₅, ZrO₂, and TiO₂, have been shown to be effective for direct amidation, although they often require high reaction temperatures (above 100°C) under anhydrous conditions. mdpi.comresearchgate.net Metal-Organic Frameworks (MOFs) embedding metal clusters, such as Zr-based MOF-808, have emerged as highly efficient and recyclable catalysts that can bridge the gap between homogeneous and heterogeneous systems. researchgate.netdntb.gov.ua

Interactive Table: Comparison of Heterogeneous Catalysts for Amidation

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Metal Oxides | Nb₂O₅, ZrO₂, TiO₂, SiO₂ mdpi.comresearchgate.net | High Temperature (>100°C), Refluxing Toluene/Xylene mdpi.com | Reusable, Readily Available, Low Cost nih.gov | Often requires harsh conditions, lower activity for complex substrates |

| Metal-Organic Frameworks (MOFs) | Zr-dicarboxylates, MOF-808 mdpi.comresearchgate.net | 110-150°C | High Efficiency, Recyclable, Bridges Homogeneous/Heterogeneous gap researchgate.net | Can be sensitive to water, higher initial cost |

Homogeneous Catalysis involves catalysts that are soluble in the reaction mixture. This approach often allows for milder reaction conditions and higher selectivity due to well-defined active sites. Ruthenium complexes, such as those derived from [Ru(acac)₃] with phosphine (B1218219) ligands like 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (triphos), have been successfully used for the hydrogenation of amides to amines and can be adapted for amidation. acs.orgst-andrews.ac.uk More recently, earth-abundant metal catalysts, like manganese pincer complexes, have been developed for the direct amidation of esters with a broad substrate scope, including fatty acid esters. mdpi.comacs.org These systems demonstrate high functional group tolerance, which is critical for substrates like 12-hydroxyoctadecanoic acid where the hydroxyl group must remain intact. mdpi.comacs.org

Interactive Table: Comparison of Homogeneous Catalysts for Amidation

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ruthenium-Phosphine Complexes | [Ru(acac)₃]/triphos acs.orgst-andrews.ac.uk | 100-160°C, H₂ pressure (for hydrogenation) | High Selectivity, Functional Group Tolerance acs.org | Difficult to separate from product, potential metal contamination |

| Manganese Pincer Complexes | Mn(I)-pincer complexes mdpi.comacs.org | 120°C, Toluene | Uses earth-abundant metal, broad substrate scope, low catalyst loading mdpi.comacs.org | Requires inert atmosphere, separation can be challenging |

Investigation of Catalyst Design and Reaction Mechanism in Amidation Processes

Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. The direct amidation of a carboxylic acid and an amine proceeds via a nucleophilic acyl substitution pathway, where the primary challenge is the activation of the carboxylic acid. youtube.com

Catalyst design focuses on enhancing the electrophilicity of the carbonyl carbon of the carboxylic acid. In heterogeneous systems using Lewis acidic metal oxides (e.g., ZrO₂, TiO₂), the proposed mechanism involves the coordination of the carboxylic acid's carbonyl oxygen to a Lewis acid site on the catalyst surface. researchgate.net This coordination activates the carbonyl group towards nucleophilic attack by the amine. The reaction proceeds through a tetrahedral intermediate on the catalyst surface, followed by dehydration to yield the amide. researchgate.net

For homogeneous catalysts , the mechanism is often more intricate. With boron-based catalysts, for example, the previously accepted mechanism involving a simple monoacyloxyboron intermediate has been challenged. nih.gov Detailed mechanistic studies and theoretical modeling suggest that alternative pathways, possibly involving the formation of dimeric B-X-B motifs (where X = O or NR), are more likely. nih.gov These dimeric structures are proposed to activate the carboxylic acid while simultaneously coordinating the amine, facilitating a concerted delivery of the nucleophile to the carbonyl group. catalyticamidation.infonih.gov

Methodological Advancements and Process Optimization

Development of One-Pot and Cascade Synthetic Strategies

Cascade reactions involve a sequence of intramolecular or intermolecular transformations where the product of one reaction triggers the next. While often applied to the synthesis of complex heterocyclic molecules, the principles can be adapted to streamline linear syntheses. acs.orgresearchgate.net For instance, a process where the initial amide formation is followed by an in-situ catalytic modification of another part of the molecule without intermediate workup would constitute a cascade strategy. These advanced methodologies represent a move towards more atom-economical and efficient chemical manufacturing.

Kinetic Modeling of Reaction Rates and Mechanistic Pathways

Kinetic modeling is a powerful tool for process optimization and for gaining deeper insight into reaction mechanisms. Amidation is often a reversible, equilibrium-limited reaction. nih.govacs.org Kinetic studies of similar processes, such as the formation of fatty acid diethanolamide from a fatty acid methyl ester, provide a valuable framework. researchgate.netacs.org

In these studies, a batch reactor model is developed that must account for both the reaction kinetics and mass transfer effects, particularly the removal of the volatile byproduct (e.g., water or methanol) which drives the reaction forward. nih.govresearchgate.net The model typically includes parameters for the forward and reverse reaction rate constants and the equilibrium constant. nih.gov

Key Parameters in Kinetic Modeling of Amidation: nih.govacs.orgresearchgate.net

Reaction Rate Constants (k): Quantify the speed of the forward and reverse reactions.

Equilibrium Constant (K_eq): Describes the ratio of products to reactants at equilibrium.

Enthalpy of Reaction (ΔH_rxn): Determines the effect of temperature on the equilibrium constant.

Mass Transfer Coefficients: Account for the rate of removal of volatile byproducts from the liquid phase to the gas phase.

By fitting the model to experimental data (e.g., reactant and product concentrations over time at various temperatures), key kinetic and equilibrium parameters can be determined. nih.govresearchgate.net This information is invaluable for designing and scaling up industrial reactors, for instance, by optimizing temperature profiles or the efficiency of water removal (e.g., via inert gas stripping or vacuum application) to maximize conversion and yield. nih.govresearchgate.netacs.org These models confirm that efficiently shifting the equilibrium by removing the water byproduct is critical for achieving high yields in the synthesis of this compound.

Sophisticated Structural Elucidation and Characterization Techniques for N,n Dibutyl 12 Hydroxyoctadecan 1 Amide

Advanced Spectroscopic Analysis

Spectroscopic analysis is indispensable for elucidating the molecular architecture of N,N-Dibutyl-12-hydroxyoctadecan-1-amide, offering insights into its atomic connectivity, stereochemistry, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex amides. azom.com The partial double bond character of the amide C-N bond can lead to restricted rotation, potentially resulting in distinct NMR signals for atoms near the amide group, a phenomenon that can be studied by NMR. azom.comnih.govpku.edu.cn

¹H NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms. For this compound, distinct signals are expected for the protons of the two N-butyl groups, the long octadecanoyl chain, the methine proton adjacent to the hydroxyl group (-CH(OH)-), and the hydroxyl proton itself. The integration of these signals confirms the relative number of protons in each environment.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include the carbonyl carbon of the amide group (typically downfield), the carbon bearing the hydroxyl group, carbons of the N-butyl groups, and the numerous methylene (B1212753) carbons of the long alkyl chain.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide C=O | - | ~173-175 |

| -CH(OH)- | ~3.6 | ~70-72 |

| -N-(CH₂ -CH₂-CH₂-CH₃)₂ | ~3.3 | ~45-48 |

| -CH₂ -C=O | ~2.2 | ~35-37 |

| -N-(CH₂-CH₂ -CH₂-CH₃)₂ | ~1.5 | ~30-32 |

| Alkyl Chain -(CH₂)n- | ~1.2-1.4 | ~22-30 |

| -N-(CH₂-CH₂-CH₂ -CH₃)₂ | ~1.3 | ~20 |

| Alkyl Chain -CH₃ | ~0.8-0.9 | ~14 |

| Butyl Chain -CH₃ | ~0.9 | ~14 |

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups and probing molecular structure. nih.govresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A strong, broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. nih.gov A very strong and sharp absorption band around 1620-1650 cm⁻¹ corresponds to the C=O stretching vibration of the tertiary amide group (Amide I band). mdpi.com Multiple bands in the 2850-2960 cm⁻¹ region are due to the symmetric and asymmetric C-H stretching of the numerous methylene and methyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov While the O-H stretch is typically weak in Raman spectra, the C-H stretching modes (2800-3000 cm⁻¹) and the amide C=O stretch (~1630 cm⁻¹) are readily observable. mdpi.comnih.gov Raman is particularly sensitive to the long alkyl chain, showing characteristic skeletal vibrations and twisting/rocking modes that can provide information on conformational order. nih.gov The combined use of FT-IR and Raman allows for a more complete characterization of the vibrational modes of the molecule. researchgate.net

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3500 (Broad, Strong) | Weak |

| Alkyl (-CH₂, -CH₃) | C-H Stretch | 2850-2960 (Strong) | 2850-2960 (Strong) |

| Amide (C=O) | C=O Stretch (Amide I) | 1620-1650 (Very Strong) | ~1630 (Moderate) |

| Alkyl (-CH₂) | C-H Bend (Scissoring) | ~1465 (Moderate) | ~1465 (Moderate) |

| Amide (C-N) | C-N Stretch (Amide III) | ~1200-1300 (Moderate) | ~1200-1300 (Moderate) |

| Hydroxyl (-OH) | C-O Stretch | ~1050-1150 (Strong) | Weak |

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the unambiguous determination of the elemental composition. researchgate.netnih.gov

HRMS: For this compound (molecular formula C₂₆H₅₃NO₂), HRMS can confirm the molecular formula by measuring the mass of its protonated molecule [M+H]⁺ with high precision (typically to four or five decimal places). This allows differentiation from other compounds with the same nominal mass but different elemental compositions.

Interactive Table 3: Predicted HRMS Data and Major MS/MS Fragments for [C₂₆H₅₃NO₂ + H]⁺

| Ion | Calculated Exact Mass (m/z) | Description |

| [M+H]⁺ | 412.4154 | Protonated molecular ion |

| [M+H-H₂O]⁺ | 394.4049 | Loss of water from the hydroxyl group |

| [M+H-(C₄H₉)₂NH]⁺ | 283.2637 | Cleavage of the C-N amide bond (loss of dibutylamine) |

| [C₁₈H₃₅O₂]⁺ | 283.2637 | Acylium ion from C-N amide bond cleavage |

| Various | Various | Fragments from cleavage of the alkyl chain and loss of butyl groups |

Advanced Chromatographic Separation and Detection

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. Coupling chromatography with mass spectrometry provides a powerful analytical platform.

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the separation and identification of volatile and semi-volatile compounds. jmchemsci.comjapsonline.com Due to the relatively high molecular weight and the presence of a polar hydroxyl group, this compound may exhibit poor thermal stability and peak shape in GC. To overcome this, chemical derivatization, such as silylation of the hydroxyl group to form a more volatile trimethylsilyl (B98337) (TMS) ether, is often employed. nih.gov

The GC column separates the derivatized compound from any volatile impurities. The separated components then enter the mass spectrometer, which acts as a detector, providing a mass spectrum for each component. google.com This allows for the confident identification of the main compound and the characterization of any minor volatile components or impurities.

Interactive Table 4: Typical GC-MS Parameters for Analysis of Derivatized Fatty Amides

| Parameter | Typical Setting |

| GC Column | Fused silica (B1680970) capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp 50-100 °C, ramp at 10-20 °C/min to 280-300 °C |

| Carrier Gas | Helium at ~1-1.5 mL/min |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Interface Temp | 250-280 °C |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Liquid chromatography-mass spectrometry (LC-MS) is ideally suited for the analysis of large, non-volatile, and thermally labile molecules like this compound, as it does not require the sample to be vaporized. nih.gov

LC Separation: Reversed-phase high-performance liquid chromatography (HPLC) is typically used. The compound is separated on a hydrophobic stationary phase (like C18) with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The retention time of the compound is a characteristic property under specific conditions.

MS Detection: The eluent from the LC column is introduced into the mass spectrometer via an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for molecular weight confirmation. nih.gov By combining the separation power of LC with the detection specificity of MS, LC-MS can accurately quantify the compound and resolve it from non-volatile impurities or related substances in a mixture. nih.govresearchgate.net

Interactive Table 5: Typical LC-MS Parameters for Analysis of this compound

| Parameter | Typical Setting |

| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.2-0.4 mL/min |

| Column Temperature | 30-45 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Full Scan Mode and/or Tandem MS (MS/MS) |

Strategic Chemical Derivatization for Enhanced Chromatographic Resolution and Spectrometric Sensitivity (e.g., Silylation, Acylation)

The inherent physicochemical properties of this compound, such as its high boiling point, relatively low volatility, and the presence of an active hydrogen on its hydroxyl group, present challenges for certain analytical techniques, particularly gas chromatography (GC). restek.com The hydroxyl group can lead to peak tailing in GC analysis due to interactions with the stationary phase and can cause thermal instability at high temperatures. restek.comnih.gov In liquid chromatography-mass spectrometry (LC-MS), the compound's ionization efficiency may be suboptimal for achieving the required sensitivity. nih.gov To overcome these limitations, strategic chemical derivatization is employed. This process involves chemically modifying the analyte to produce a new compound with properties more suitable for the chosen analytical method, thereby enhancing chromatographic resolution and spectrometric sensitivity. nih.govgreyhoundchrom.com For this compound, the primary target for derivatization is the C-12 hydroxyl group. The most common and effective strategies for this purpose are silylation and acylation.

Silylation

Silylation is a widely used derivatization technique in which the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group. youtube.com This process effectively masks the polar hydroxyl group, leading to a significant increase in the volatility and thermal stability of the analyte, making it amenable to GC analysis. nih.govmdpi.com The resulting TMS ether derivative is less polar, which minimizes interactions with the chromatographic column, resulting in more symmetrical peak shapes and improved resolution. restek.com

Research Findings: Studies on similar long-chain hydroxy fatty acids and amides have demonstrated the necessity of derivatization for successful GC-MS analysis. nih.govnih.gov Trimethylsilylation, using common reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), has proven effective. restek.commdpi.com The reaction converts the hydroxyl group into a TMS ether. This modification prevents peak tailing and allows the compound to be analyzed at the high temperatures required for GC without degradation. nih.gov For fatty acid amides, trimethylsilylation has been shown to produce derivatives that yield clear and interpretable mass spectra, often with characteristic fragments that aid in structural confirmation. nih.gov The limit of detection for silylated amides can be in the picomole to femtomole range. nih.gov

| Derivatization Reagent | Target Functional Group | Typical Reaction Conditions | Primary Analytical Benefit | Relevant Analytical Technique |

|---|---|---|---|---|

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) +/- 1% TMCS | Hydroxyl (-OH) | 60-100 °C for 30-60 min in an anhydrous solvent (e.g., pyridine). restek.commdpi.com | Increases volatility and thermal stability; reduces polarity for sharper peaks. restek.com | Gas Chromatography-Mass Spectrometry (GC-MS) |

| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Hydroxyl (-OH) | 37-60 °C for 30-90 min. restek.comyoutube.com | Increases volatility; reagent by-products are highly volatile, minimizing interference. youtube.com | Gas Chromatography-Mass Spectrometry (GC-MS) |

Acylation

Acylation is another powerful derivatization strategy where an acyl group (R-C=O) is introduced, typically by converting the hydroxyl group into an ester. This method can also enhance volatility for GC analysis, but it offers additional advantages for both GC and LC. Acylated derivatives are often more stable than their silylated counterparts, which is particularly beneficial when dealing with complex matrices or when sample analysis is not immediate. nih.gov

Research Findings: For LC-based methods, acylation can be used to introduce a chromophore or a fluorophore into the molecule, dramatically increasing detection sensitivity for UV-Visible or fluorescence detectors. sdiarticle4.com Reagents like benzoyl chloride or dansyl chloride react with the hydroxyl group to form derivatives with strong UV absorbance or fluorescence properties, respectively. sdiarticle4.comnih.gov This is particularly useful when analyzing trace amounts of the analyte in complex biological samples. In the context of mass spectrometry, certain acylating agents can introduce easily ionizable groups, enhancing the signal in electrospray ionization (ESI) or other ionization sources. nih.gov For example, derivatization of fatty acids with reagents containing a tertiary amine group has been shown to improve ionization efficiency in LC-MS. nih.gov

| Derivatization Reagent | Target Functional Group | Typical Reaction Conditions | Primary Analytical Benefit | Relevant Analytical Technique |

|---|---|---|---|---|

| Acetic Anhydride | Hydroxyl (-OH) | Reaction in pyridine (B92270) or other base catalyst at room temperature or with gentle heating. | Increases stability and volatility. nih.gov | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Benzoyl Chloride | Hydroxyl (-OH) | Reaction in a suitable solvent (e.g., methanol) under mild conditions. sdiarticle4.com | Introduces a UV-active chromophore for enhanced detection. sdiarticle4.com | High-Performance Liquid Chromatography (HPLC-UV) |

| Dansyl Chloride (DNS-Cl) | Hydroxyl (-OH) | Reaction under slightly alkaline conditions (e.g., pyridine solution). nih.gov | Introduces a highly fluorescent tag for sensitive detection. sdiarticle4.comnih.gov | High-Performance Liquid Chromatography (HPLC-FLD) |

Theoretical and Computational Chemistry of this compound: A Search for Available Data

The requested analysis, including Density Functional Theory (DFT), ab initio methods, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Molecular Dynamics (MD) simulations, requires substantial computational research to be performed directly on the molecule . Such studies generate specific data points, energy values, molecular geometries, and dynamic behaviors that are unique to the chemical structure of this compound.

General principles of the requested theoretical methods are well-established in computational chemistry. For instance, DFT and ab initio methods are powerful tools for investigating the electronic structure and molecular properties of chemical compounds. HOMO-LUMO analysis provides insights into chemical reactivity, and MEP mapping helps to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack. Similarly, conformational analysis and MD simulations are employed to understand the molecule's three-dimensional structure, flexibility, and dynamic behavior over time.

However, without specific computational studies on this compound, it is not possible to provide the detailed research findings, data tables, and in-depth analysis as requested in the article outline. The generation of such scientifically accurate and specific content is contingent on the existence of prior research.

It is important to note that while information on related or similar molecules may exist, such as for N,N'-ethane-1,2-diylbis(12-hydroxyoctadecan-1-amide), the structural differences, particularly the substitution of dibutyl groups on the amide nitrogen, would lead to significantly different computational results. Therefore, extrapolating data from analogous compounds would not be scientifically rigorous and would fall outside the scope of the user's specific request.

Theoretical and Computational Chemistry of N,n Dibutyl 12 Hydroxyoctadecan 1 Amide

Reaction Mechanism Studies (Computational)

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights into transient structures and energetic landscapes that are often inaccessible through experimental means alone. For N,N-Dibutyl-12-hydroxyoctadecan-1-amide, theoretical studies can elucidate the fundamental mechanisms governing its formation and subsequent transformations.

The formation of the amide bond in this compound from 12-hydroxyoctadecanoic acid and dibutylamine (B89481) is a critical transformation. Computational studies, typically employing Density Functional Theory (DFT), can map out the potential energy surface of this reaction to identify the most favorable pathway.

The direct condensation of a carboxylic acid and an amine to form an amide is generally characterized by a high activation energy barrier, making it inefficient without catalysis. A more common route involves the activation of the carboxylic acid. Computational models can explore various activating agents and compare their mechanistic pathways. A general uncatalyzed reaction proceeds through a tetrahedral intermediate.

Key steps in the uncatalyzed amide formation pathway:

Nucleophilic Attack: The nitrogen atom of dibutylamine attacks the carbonyl carbon of 12-hydroxyoctadecanoic acid.

Tetrahedral Intermediate Formation: This leads to the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen to one of the oxygen atoms.

Water Elimination: The C-OH2+ bond cleaves, eliminating a water molecule and forming the amide bond.

Computational calculations can determine the geometry and energy of the transition state for the rate-determining step, which is typically the dehydration of the tetrahedral intermediate. For long-chain fatty amides, the alkyl chains are generally modeled using computationally less expensive methods or truncated to reduce computational cost, as they are not directly involved in the electronic rearrangements of the amide bond formation.

Table 1: Representative Calculated Activation Energies for Amide Bond Formation (Uncatalyzed vs. Catalyzed) Note: These are representative values based on computational studies of similar amide formations, as direct data for this compound is not available.

| Reaction Pathway | Reactants | Transition State Structure | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Uncatalyzed | Carboxylic Acid + Amine | Four-membered ring-like structure involving proton transfer | 30 - 40 |

| Acid-Catalyzed | Protonated Carboxylic Acid + Amine | Protonated tetrahedral intermediate | 15 - 25 |

| Base-Catalyzed | Carboxylate + Amine | Tetrahedral intermediate with subsequent protonation | 20 - 30 |

Theoretical Investigations into Hydrolysis, Reduction, and Derivatization Mechanisms

Hydrolysis: The hydrolysis of this compound, the reverse of its formation, can be studied computationally under both acidic and basic conditions. These theoretical studies reveal the step-by-step mechanisms and the associated energy barriers.

Acid-Catalyzed Hydrolysis: The mechanism typically begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the departure of dibutylamine lead to the formation of 12-hydroxyoctadecanoic acid. The rate-determining step is often the nucleophilic attack of water. researchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. nih.gov This is generally the rate-limiting step. The intermediate then expels the dibutylamide anion, which is a poor leaving group, and subsequent protonation yields dibutylamine and the carboxylate. Computational studies show that the energy barrier for the departure of the amide anion is significant, making base-catalyzed hydrolysis of N,N-disubstituted amides challenging. nih.gov

Reduction: Theoretical investigations into the reduction of the amide group can explore pathways using various reducing agents. For instance, the mechanism of reduction with a reagent like lithium aluminum hydride (LiAlH4) can be modeled. This would involve the coordination of the aluminum to the carbonyl oxygen, followed by hydride transfer to the carbonyl carbon. Subsequent steps would lead to the cleavage of the C-O bond and the formation of the corresponding amine.

Derivatization: The hydroxyl group at the C12 position offers a site for derivatization, such as esterification or etherification. Computational models can predict the reactivity of this hydroxyl group and elucidate the mechanisms of these transformations. For example, the esterification with acetic anhydride could be modeled to determine the transition state structure and activation energy, providing insights into the reaction kinetics.

Intermolecular Interactions and Supramolecular Assembly Principles

The long aliphatic chain, the polar amide group, and the hydroxyl group of this compound all contribute to its ability to form complex intermolecular structures through non-covalent interactions.

The presence of the hydroxyl group and the carbonyl oxygen of the amide group allows this compound to participate in hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor.

Computational methods, such as DFT and molecular dynamics (MD) simulations, can be used to study the strength and geometry of these hydrogen bonds. Quantum mechanical calculations can provide detailed information about the electronic nature of the hydrogen bonds, including bond energies and charge transfer. MD simulations can reveal the dynamics of hydrogen bond formation and breaking in the condensed phase.

Cooperative effects, where the formation of one hydrogen bond strengthens adjacent hydrogen bonds, can also be investigated. In aggregates of this compound, chains of hydrogen-bonded molecules can form, and computational studies can quantify the extent of this cooperativity.

Table 2: Calculated Hydrogen Bond Parameters for a Dimer of this compound (Representative Values) Note: These values are illustrative and based on general computational studies of similar hydroxy amides.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|

| O-H···O=C (Intermolecular) | 2.7 - 2.9 | 160 - 175 | -5 to -8 |

| C-H···O=C (Intermolecular) | 3.2 - 3.5 | 140 - 160 | -1 to -3 |

Modeling of Self-Assembly Behavior and Non-Covalent Interactions

The amphiphilic nature of this compound, with its long nonpolar octadecanoyl chain and polar head group (amide and hydroxyl), suggests a propensity for self-assembly in various media. Molecular dynamics simulations are a particularly powerful tool for modeling this behavior.

By simulating a system containing many molecules of this compound, often in a solvent, it is possible to observe the spontaneous formation of aggregates such as micelles, reverse micelles, or bilayers. These simulations provide a molecular-level picture of the self-assembly process, revealing how the interplay of different non-covalent interactions drives the formation of these supramolecular structures.

The primary forces governing the self-assembly of such long-chain amides include:

Hydrophobic Interactions: The long alkyl chains will tend to aggregate to minimize their contact with polar solvents.

Van der Waals Forces: These are significant between the long, flexible alkyl chains, contributing to the stability of the aggregated structures.

Hydrogen Bonding: As discussed, the hydroxyl and amide groups can form networks that stabilize the polar interface of the assemblies.

Chemical Reactivity and Strategic Derivatization Studies of N,n Dibutyl 12 Hydroxyoctadecan 1 Amide

Selective Functionalization of the Hydroxyl Group

The secondary hydroxyl group at the C-12 position is a prime site for modifications, enabling the introduction of new functionalities and the alteration of the molecule's physical and chemical properties.

Esterification: The hydroxyl group can be readily esterified with a variety of carboxylic acids, acid anhydrides, or acyl chlorides under standard conditions to form the corresponding esters. libretexts.orgmdpi.compsu.edu These reactions are typically catalyzed by acids (e.g., sulfuric acid, p-toluenesulfonic acid) or facilitated by coupling agents. The choice of the esterifying agent allows for the introduction of a wide array of functional groups, thereby modifying the compound's polarity, melting point, and solubility. For instance, esterification with short-chain carboxylic acids can decrease the melting point, while long-chain fatty acids can enhance its lipophilicity. researchgate.netlamberti.com

Etherification: The formation of ethers from the secondary hydroxyl group can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. researchgate.net This method allows for the introduction of various alkyl or aryl groups, leading to derivatives with altered steric and electronic properties.

Oxidation: The secondary alcohol can be oxidized to a ketone, yielding N,N-Dibutyl-12-oxooctadecan-1-amide. nih.govscribd.com The choice of oxidizing agent is crucial for achieving high selectivity and avoiding side reactions. nih.gov Mild oxidizing agents are generally preferred to prevent over-oxidation or reactions at other sites in the molecule. researchgate.net This transformation introduces a carbonyl group, which can serve as a handle for further synthetic modifications, such as the formation of imines or enamines.

Table 1: Representative Functionalization Reactions of the Hydroxyl Group

| Reaction Type | Reagent/Catalyst | Product | Potential Application |

|---|---|---|---|

| Esterification | Acetic Anhydride/Pyridine (B92270) | N,N-Dibutyl-12-acetoxyoctadecan-1-amide | Plasticizer, lubricant |

| Etherification | Sodium Hydride, Methyl Iodide | N,N-Dibutyl-12-methoxyoctadecan-1-amide | Surfactant intermediate |

| Oxidation | Pyridinium Chlorochromate (PCC) | N,N-Dibutyl-12-oxooctadecan-1-amide | Synthetic intermediate |

Introduction of Polymerizable Moieties (e.g., Acrylates, Methacrylates, Olefins)

The hydroxyl group serves as an excellent anchor point for the introduction of polymerizable functionalities, transforming N,N-Dibutyl-12-hydroxyoctadecan-1-amide into a monomer for the synthesis of novel polymers. rsc.orgresearchgate.netconicet.gov.arrsc.org

Acrylates and Methacrylates: Esterification of the hydroxyl group with acryloyl chloride or methacryloyl chloride in the presence of a non-nucleophilic base yields the corresponding acrylate (B77674) or methacrylate (B99206) monomers. rsc.orgnih.govnih.govdigitellinc.comrsc.org These monomers can then be polymerized via free-radical or controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, to produce polymers with pendant N,N-dibutylamide chains. rsc.orgresearchgate.netrsc.org The properties of the resulting polymers, such as their thermal and mechanical characteristics, can be tuned by copolymerization with other vinyl monomers. researchgate.net

The general reaction for the synthesis of such monomers is as follows:

this compound + Acryloyl Chloride → N,N-Dibutyl-12-(acryloyloxy)octadecan-1-amide + HCl

this compound + Methacryloyl Chloride → N,N-Dibutyl-12-(methacryloyloxy)octadecan-1-amide + HCl

These polymerizable derivatives are valuable in the development of functional materials, such as coatings, adhesives, and hydrogels, where the long alkyl chain and the amide group can impart specific properties like hydrophobicity, self-assembly, and biocompatibility.

Table 2: Examples of Polymerizable Monomers Derived from this compound

| Monomer Name | Polymerization Method | Potential Polymer Properties |

|---|---|---|

| N,N-Dibutyl-12-(acryloyloxy)octadecan-1-amide | Free Radical Polymerization | Hydrophobic, flexible films |

| N,N-Dibutyl-12-(methacryloyloxy)octadecan-1-amide | RAFT Polymerization | Well-defined architecture, stimuli-responsive |

Transformations of the Amide Linkage

The amide bond in this compound is relatively stable but can undergo specific transformations under controlled conditions.

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. dalalinstitute.commasterorganicchemistry.comarkat-usa.orguregina.ca

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. uregina.ca Subsequent proton transfer from the oxygen to the nitrogen atom makes the dibutylamino group a better leaving group (dibutylamine). masterorganicchemistry.com The intermediate then collapses, expelling dibutylamine (B89481) and forming the protonated carboxylic acid, which is then deprotonated to give 12-hydroxyoctadecanoic acid.

Basic Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. chemistrysteps.com This forms a tetrahedral intermediate. The expulsion of the dibutylamide anion is the rate-determining step, as the amide anion is a poor leaving group. dalalinstitute.com The reaction is driven to completion by the deprotonation of the resulting carboxylic acid by the strongly basic amide anion, forming a carboxylate salt and dibutylamine. chemistrysteps.com Due to the stability of the amide bond, prolonged heating is often necessary for basic hydrolysis. arkat-usa.org

The amide functional group can be reduced to the corresponding amine, N,N-Dibutyl-12-hydroxyoctadecylamine, using powerful reducing agents. chemistrysteps.comucalgary.calibretexts.orgmasterorganicchemistry.comyoutube.com

Lithium Aluminum Hydride (LiAlH₄) Reduction: A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemistrysteps.comucalgary.calibretexts.orgmasterorganicchemistry.comyoutube.com The mechanism involves the initial nucleophilic attack of a hydride ion from LiAlH₄ on the carbonyl carbon of the amide. ucalgary.calibretexts.orgmasterorganicchemistry.com The resulting tetrahedral intermediate coordinates to the aluminum species, making the oxygen a good leaving group. chemistrysteps.comyoutube.com The intermediate then collapses, eliminating an oxygen-aluminum complex to form an iminium ion. ucalgary.camasterorganicchemistry.com A second hydride ion then attacks the iminium carbon, yielding the final tertiary amine product after an aqueous workup. ucalgary.calibretexts.orgmasterorganicchemistry.com This reaction effectively converts the carbonyl group into a methylene (B1212753) group (-CH₂-).

Table 3: Key Transformations of the Amide Linkage

| Transformation | Reagents | Major Products |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, Heat | 12-Hydroxyoctadecanoic acid, Dibutylammonium salt |

| Basic Hydrolysis | NaOH, H₂O, Heat | Sodium 12-hydroxyoctadecanoate, Dibutylamine |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | N,N-Dibutyl-12-hydroxyoctadecylamine |

Chemoselective Reactions and Regioselectivity

Given the presence of two distinct functional groups, the hydroxyl and the amide, the chemoselectivity of reactions is a critical consideration in the strategic derivatization of this compound. rsc.org

In general, the secondary hydroxyl group is more reactive towards electrophilic reagents than the tertiary amide group under neutral or mildly acidic/basic conditions. For instance, in acylation reactions with acyl chlorides or anhydrides, the hydroxyl group will be selectively esterified without affecting the amide bond. Similarly, mild oxidation conditions will selectively convert the alcohol to a ketone while leaving the amide intact. rsc.orgnih.govresearchgate.netresearchgate.netacs.org

Conversely, the amide group is more susceptible to strong reducing agents like LiAlH₄. While LiAlH₄ can reduce esters (which could be formed at the hydroxyl position), its primary and most characteristic reaction with amides is the complete reduction to an amine. Therefore, it is possible to selectively reduce the amide in the presence of a hydroxyl group, although protection of the hydroxyl group (e.g., as a silyl (B83357) ether) might be necessary to prevent its deprotonation by the hydride reagent.

Regioselectivity is primarily a concern when considering reactions along the octadecanoyl backbone. acs.orgmdpi.comnih.gov The C-12 position is defined by the hydroxyl group, and the C-1 position by the amide. Most derivatization strategies will focus on these two positions due to their inherent reactivity. Any reactions targeting the alkyl chain itself would likely require more specialized and often less selective reagents, such as those used for C-H activation.

Structure-Reactivity Relationships and Mechanistic Insights

The reactivity of this compound is intrinsically linked to its molecular structure.

The Long Alkyl Chain: The 18-carbon chain imparts significant lipophilicity to the molecule. This long, flexible chain can influence reaction kinetics by affecting the solubility of the molecule in different solvent systems and by potentially sterically shielding the reactive centers to some extent.

The N,N-Disubstituted Amide: The presence of two butyl groups on the amide nitrogen introduces steric hindrance around the carbonyl group. This steric bulk further decreases the accessibility of the carbonyl carbon to nucleophiles, contributing to the low reactivity of the amide. masterorganicchemistry.com Electronically, the lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which delocalizes the electron density and reduces the electrophilicity of the carbonyl carbon.

The Secondary Hydroxyl Group: Located at the C-12 position, the secondary nature of this alcohol influences its reactivity in oxidation reactions, where it would be converted to a ketone. The position of the hydroxyl group, being distant from the amide functionality, suggests that electronic effects between the two groups are minimal.

Mechanistic Considerations:

Reactions involving the hydroxyl group will follow well-established mechanisms. For instance, an Sₙ2-type mechanism would be expected in the Williamson ether synthesis, where the alkoxide formed from the hydroxyl group acts as a nucleophile.

For amide hydrolysis, the mechanism under acidic conditions involves the initial protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. masterorganicchemistry.com This is followed by proton transfer and elimination of dibutylamine. Under basic conditions, the mechanism is a nucleophilic acyl substitution where a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel the dibutylamide anion (a very strong base, hence the need for harsh conditions). youtube.com

The understanding of these structure-reactivity relationships and mechanistic pathways is crucial for predicting the outcome of chemical reactions and for the rational design of synthetic routes to novel derivatives of this compound.

Advanced Material Science Applications and Precursor Development Excluding Prohibited Areas

Role as Building Blocks for Polymeric Materials

The bifunctional nature of N,N-Dibutyl-12-hydroxyoctadecan-1-amide, possessing both a hydroxyl group and a stable amide moiety, makes it a valuable precursor for creating advanced polymeric materials.

Synthesis of Novel Monomers and Macromolecules from Hydroxyamide Precursors

The hydroxyl group at the 12th carbon position serves as a reactive site for polymerization. This allows the molecule to be used as a monomer in the synthesis of polyesters and polyethers through reactions like polycondensation or ring-opening polymerization of corresponding cyclic derivatives. The long C18 backbone, substituted with dibutylamide, can be incorporated into a polymer chain, imparting flexibility, hydrophobicity, and internal plasticization.

Furthermore, the amide group, while generally less reactive in polymerization, significantly influences the final properties of the macromolecule through strong intermolecular hydrogen bonding. upc.edu This can enhance thermal stability and mechanical properties. The synthesis of poly(ester amide)s (PEAs) from precursors containing both ester and amide functionalities is a well-established route to creating biodegradable materials with tunable properties. upc.eduresearchgate.net Precursors like this compound can be chemically modified to create diols or diacids, which then react with other monomers to form a wide array of copolymers with controlled characteristics. researchgate.net The synthesis of such specialized monomers often involves protecting the functional groups to ensure selective reactions and achieve the desired polymer architecture. nih.govutwente.nl

Integration into Specialized Polymeric Articles

The integration of this compound or its derivatives into polymer structures can yield materials for specialized applications. Incorporating its long, flexible, and hydrophobic aliphatic chain can create polymers with improved impact resistance and lower moisture absorption. Polyamides, for instance, are known for their excellent chemical resistance, and modifying them with such a bio-based fatty amide can enhance these properties further. biosc.de

The bulky dibutyl groups attached to the amide nitrogen create steric hindrance, which can disrupt polymer chain packing. This disruption can lower the melting point and crystallinity, making the resulting polymer more processable or suitable for applications requiring flexibility, such as in advanced elastomers or thermosets. kit.edu These tailored polymers could find use in articles such as specialty coatings, adhesives, or high-performance engineering plastics where a combination of durability, chemical resistance, and bio-based content is desired.

Sustainable Feedstocks for Industrial Chemical Syntheses

Derived from 12-hydroxyoctadecanoic acid, which is obtainable from castor oil, this compound represents a renewable feedstock for the chemical industry. chimieduvegetal.com This aligns with the growing demand for bio-based chemicals and polymers to reduce reliance on fossil fuels. ieabioenergy.com

Utilization in Bio-based Chemical Manufacturing for Coatings and Lubricants

The distinct molecular structure of this compound makes it a promising candidate for use in high-performance, bio-based formulations.

Coatings: In the coatings industry, its long hydrocarbon chain can provide excellent hydrophobicity and water resistance. The hydroxyl and amide groups can promote adhesion to various substrates through hydrogen bonding. As a reactive additive, the hydroxyl group can cross-link with resin systems like isocyanates or melamines to become a permanent part of the coating film, enhancing its durability and flexibility.

Lubricants: As a lubricant or lubricant additive, the long aliphatic chain provides a low-friction surface, while the polar amide and hydroxyl groups can strongly adsorb onto metal surfaces. This creates a durable boundary lubrication film that reduces wear and friction under high-pressure conditions. Fatty acid amides are known for their utility in such applications, and the additional hydroxyl group in this molecule could offer enhanced performance.

The production of such specialty chemicals from renewable vegetable oil feedstocks is a key strategy in sustainable manufacturing. alderbioinsights.co.uk

Contribution to the Development of Renewable Resource-Derived Functional Additives

This compound is structurally suited to function as a renewable additive, particularly in the field of thermal energy storage. Its potential lies in its application as a Phase Change Material (PCM). PCMs are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during their phase transition (e.g., solid to liquid). nih.gov

Fatty acid derivatives, including amides and diamides, are recognized as effective organic PCMs due to their high latent heat storage capacity, chemical stability, and predictable melting points. researchgate.netresearchgate.net The long C18 chain of this compound allows for significant energy storage during melting. The amide group facilitates the formation of hydrogen bonds in the solid state, which can contribute to a higher enthalpy of fusion. researchgate.net By modifying the structure, such as the length of the alkyl chains on the amide nitrogen, the melting point and latent heat can be precisely tuned for specific applications, such as in smart textiles, energy-efficient buildings, or thermal management of electronics. mdpi.com

| Compound Type | Example Compound | Melting Temperature (°C) | Latent Heat (J/g) |

|---|---|---|---|

| Fatty Acid | Stearic Acid | ~69 | ~200 |

| Fatty Alcohol | 1-Octadecanol | ~58 | ~240 |

| Paraffin | n-Octadecane | ~28 | ~244 |

| Diamide | N,N′-(hexane-1,6-diyl)distearamide | ~142 | ~210 |

| Hydroxyamide | N,N-bis(2-hydroxyethyl)dodecanamide | 32-38 | 143 |

This interactive table provides comparative data for different classes of organic Phase Change Materials. The properties of this compound would be expected to fall within the range of fatty acid derivatives, with its specific values depending on its purity and crystalline structure.

Supramolecular Design and Self-Assembled Systems

The amphiphilic character of this compound makes it an ideal candidate for use in supramolecular chemistry. ontosight.ai The molecule contains a large, nonpolar segment (the C18 hydrocarbon chain and dibutyl groups) and a polar region (the hydroxyl and amide groups). This duality drives the molecule to self-assemble into ordered structures in response to its environment, such as a solvent or a surface. rsc.org

In nonpolar solvents, the polar head groups may aggregate through hydrogen bonding, leading to the formation of reverse micelles or fibrous networks that can entrap solvent molecules to form organogels. univ-rennes.fr Conversely, in more polar environments, the hydrophobic tails would drive assembly to minimize contact with the solvent.

The amide group is a particularly powerful tool in supramolecular design because it can act as both a hydrogen bond donor (N-H, if it were a secondary amide) and acceptor (C=O), leading to strong and directional intermolecular interactions. researchgate.net Although the tertiary amide in this specific compound cannot donate a hydrogen bond, the carbonyl oxygen remains a strong acceptor, and the nearby hydroxyl group can act as a donor. This combination can lead to the formation of well-defined, stable nanostructures like nanofibers, ribbons, or sheets. northwestern.edu These self-assembled systems are foundational for creating advanced materials such as molecular sensors, drug delivery vehicles, and templates for nanomaterial synthesis. mdpi.com

Formation of Ordered Architectures through Intermolecular Hydrogen Bonding

The primary driving force behind the self-assembly of this compound into ordered architectures is the formation of intermolecular hydrogen bonds. The amide and hydroxyl groups within the molecule act as both hydrogen bond donors and acceptors, facilitating the formation of a robust network of non-covalent interactions.

The hydrogen atom of the hydroxyl group can form a hydrogen bond with the carbonyl oxygen of the amide group of an adjacent molecule. Similarly, the hydrogen atom on the amide group (in its tautomeric form or in primary/secondary amides, though this specific molecule is a tertiary amide) can interact with the oxygen of a hydroxyl group or another amide's carbonyl oxygen. While this compound is a tertiary amide and lacks a hydrogen on the nitrogen for direct amide-amide hydrogen bonding, the hydroxyl group plays a crucial role in directing the assembly.

These directional hydrogen bonds, coupled with the weaker van der Waals forces between the long hydrocarbon chains, lead to the formation of one-dimensional fibrillar structures. These fibers can then entangle and cross-link to create a three-dimensional network, which is the basis for the formation of organogels. The strength and density of these hydrogen-bonding interactions are critical in determining the mechanical properties and thermal stability of the resulting material.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy are instrumental in studying these hydrogen-bonding interactions. A shift in the stretching frequencies of the O-H and C=O groups to lower wavenumbers is indicative of their participation in hydrogen bonding.

Table 1: Key Functional Groups in this compound Involved in Hydrogen Bonding

| Functional Group | Role in Hydrogen Bonding |

| Hydroxyl (-OH) | Donor and Acceptor |

| Amide (Carbonyl C=O) | Acceptor |

This table is generated based on fundamental chemical principles of hydrogen bonding.

Investigation of Self-Assembly in Different Solvents and Phases

The self-assembly of this compound is highly sensitive to the surrounding solvent environment. The polarity of the solvent plays a critical role in mediating the intermolecular interactions that drive the formation of ordered structures.

In nonpolar solvents, the hydrophobic interactions between the long alkyl chains are minimized, while the hydrogen-bonding interactions between the hydrophilic head groups become the dominant force for aggregation. This often leads to the formation of well-defined, robust fibrillar networks and, consequently, stable organogels.

Conversely, in polar solvents, the solvent molecules can compete for hydrogen bonding with the amide and hydroxyl groups of the this compound molecules. This competition can disrupt the intermolecular hydrogen bonding required for self-assembly, potentially leading to the dissolution of the compound or the formation of less ordered aggregates. The solubility of the long hydrophobic tail in the solvent also plays a significant role.

The study of self-assembly in different solvents often involves determining the minimum gelation concentration (MGC), which is the lowest concentration of the gelator required to form a stable gel in a particular solvent. This provides a quantitative measure of the gelator's efficiency in different environments.

Table 2: Expected Influence of Solvent Polarity on the Self-Assembly of this compound

| Solvent Type | Expected Interaction with Gelator | Predicted Outcome for Self-Assembly |

| Nonpolar (e.g., Toluene, Hexane) | Minimal interaction with hydrophilic groups, promoting gelator-gelator hydrogen bonding. | Favorable for the formation of ordered fibrillar networks and gelation. |

| Polar Aprotic (e.g., Acetone, THF) | Can act as hydrogen bond acceptors, competing with the gelator's carbonyl group. | May hinder self-assembly, leading to higher MGCs or no gelation. |

| Polar Protic (e.g., Ethanol, Water) | Can act as both hydrogen bond donors and acceptors, strongly competing with gelator-gelator interactions. | Likely to disrupt self-assembly and lead to dissolution. |

This table is a predictive representation based on established principles of solvent effects on the self-assembly of amphiphilic molecules.

The investigation of the different phases of self-assembly, from individual molecules in solution to the formation of aggregates and eventually a macroscopic gel, can be carried out using techniques such as small-angle X-ray scattering (SAXS) and rheology. SAXS provides information on the size, shape, and arrangement of the self-assembled structures, while rheology characterizes the mechanical properties of the gelled phase.

Future Research Directions and Interdisciplinary Prospects for N,n Dibutyl 12 Hydroxyoctadecan 1 Amide

Emerging Synthetic Methodologies and Process Intensification for Hydroxylated Fatty Amides

The conventional synthesis of N,N-Dibutyl-12-hydroxyoctadecan-1-amide typically proceeds through the reaction of 12-hydroxyoctadecanoic acid with dibutylamine (B89481), often involving a reactive acid chloride intermediate. ontosight.ai While effective, traditional amidation methods can require harsh conditions and generate significant waste, prompting a shift towards more sustainable and efficient synthetic strategies. researchgate.netresearchgate.net Future research is increasingly focused on green chemistry principles and process intensification to improve the economic and environmental viability of producing hydroxylated fatty amides.

Emerging synthetic routes are exploring catalytic, atom-economic reactions that minimize waste and energy consumption. researchgate.net One-pot protocols that utilize simple alkynes as coupling reagents in the presence of ruthenium catalysts represent a significant advancement, generating only volatile byproducts. researchgate.net Another promising area is the direct synthesis from renewable feedstocks, such as underutilized seed oils, through a sequence of reactions including hydroxylation and amidation. researchgate.net

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key area for future development. For reversible amidation reactions, techniques that remove volatile byproducts like water or methanol (B129727) can effectively shift the reaction equilibrium towards the product, increasing conversion rates. nih.govtue.nl Methods such as inert gas stripping, vacuum stripping, and reactive distillation are being investigated to achieve this in situ product removal. nih.govtue.nl These intensified processes not only improve yield but also reduce reaction times and downstream processing requirements.

| Methodology | Description | Advantages | Research Focus |

|---|---|---|---|

| Traditional Amidation | Reaction of a carboxylic acid (often via an acid chloride) with an amine. ontosight.ai | Well-established and versatile. | Improving safety and reducing stoichiometric waste. |

| Catalytic Amidation | Use of transition metal catalysts (e.g., Ru, Fe, Cu) to facilitate direct amidation or oxidative amidation. researchgate.net | High atom economy, milder reaction conditions, broader substrate scope. | Development of cheaper, more robust, and recyclable catalysts. |

| Renewable Feedstock Synthesis | Multi-step conversion of vegetable oils via hydroxylation and amidation. researchgate.net | Utilizes sustainable and abundant starting materials. | Optimizing reaction pathways and improving overall yield from complex natural sources. |

| Process Intensification | Techniques like reactive distillation or vacuum stripping to remove byproducts in real-time. nih.govtue.nl | Increased conversion, reduced reaction time, lower energy consumption, smaller reactor footprint. | Integration of continuous flow reactors and advanced separation technologies. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and synthesis of new molecules like this compound. Machine learning (ML) algorithms are increasingly being employed to navigate the vast chemical space, predict molecular properties, and optimize reaction conditions, thereby accelerating the research and development cycle. nih.govnih.gov

In the context of compound design, generative AI models can propose novel hydroxylated fatty amide structures with specific desired properties, such as enhanced thermal stability, specific solubility profiles, or improved biocompatibility. nih.gov By learning from large datasets of existing molecules and their characteristics, these models can identify structure-property relationships that guide the design of next-generation materials.

Furthermore, ML is proving to be a powerful tool for reaction prediction. Predicting the yield and outcome of amide coupling reactions is a significant challenge due to the complex interplay of substrates, reagents, catalysts, and conditions. nih.gov ML models, trained on high-quality data from high-throughput experimentation (HTE), can predict reaction performance with increasing accuracy. nih.govaiche.org This predictive capability allows chemists to identify optimal synthetic routes and conditions in silico, minimizing the need for extensive and time-consuming trial-and-error experimentation and reducing material waste. cmu.edu For a compound like this compound, this could mean faster identification of more efficient catalysts or solvent systems.

| Application Area | AI/ML Technique | Objective and Potential Impact |

|---|---|---|

| De Novo Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design novel hydroxylated fatty amides with tailored properties (e.g., for use as lubricants, emulsifiers, or polymers). nih.gov |

| Reaction Yield Prediction | Random Forest, Gradient Boosting, Neural Networks | Accurately predict the yield of amidation reactions under various conditions, accelerating process optimization. nih.govcmu.edu |

| Retrosynthesis Planning | Template-based models, Neural Networks | Identify the most efficient and cost-effective synthetic pathways from available starting materials. researchgate.net |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models | Predict physical and chemical properties (e.g., melting point, solubility, thermal stability) of new amide structures without synthesizing them. |

Exploration of Advanced Characterization Techniques for In Situ Studies and Real-Time Monitoring

A deep understanding of reaction mechanisms and kinetics is fundamental to optimizing the synthesis of this compound. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry are essential for final product characterization, they often rely on offline analysis of discrete samples. researchgate.netnih.gov Future research will increasingly leverage advanced, non-invasive techniques for in situ and real-time monitoring of the amidation process.

Process Analytical Technology (PAT), particularly in situ FT-IR spectroscopy, offers a powerful method for continuously tracking the concentrations of reactants, intermediates, and products throughout a reaction. mt.com This allows for the direct observation of reaction progression, the identification of transient species like acid chloride intermediates, and the precise determination of reaction endpoints. mt.com The data gathered from real-time monitoring provides invaluable insights into reaction kinetics, helps identify rate-limiting steps, and ensures process consistency and safety, especially during scale-up. mt.comtue.nl

Beyond spectroscopy, other advanced characterization methods can provide deeper structural and thermal information. Techniques like X-ray diffraction (XRD) can elucidate the crystalline structure of the final product, which is crucial for applications in materials science. mdpi.com Thermal analysis methods, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are vital for understanding the thermal properties and stability of the amide, particularly for its potential use as a phase change material or in high-performance polymers. researchgate.netresearchgate.net

| Technique | Information Provided | Application in Research & Process Development |

|---|---|---|

| In Situ FT-IR Spectroscopy (ReactIR™) | Real-time concentration profiles of reactants, intermediates, and products. mt.com | Reaction kinetics studies, mechanism elucidation, endpoint determination, process control. mt.com |

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure confirmation (1H, 13C). nih.gov | Unambiguous structural verification of the final product and intermediates. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Confirmation of product identity and purity. |

| X-Ray Diffraction (XRD) | Crystalline structure and phase identification. mdpi.com | Characterizing solid-state properties for material science applications. |

| Thermal Analysis (DSC/TGA) | Melting point, latent heat, thermal decomposition temperature. researchgate.net | Evaluation for use as phase change materials or in thermally stable polymers. researchgate.net |

Novel Applications in High-Performance Materials and Bio-Inspired Systems

The molecular structure of this compound, combining a flexible aliphatic chain with hydrogen-bonding hydroxyl and amide groups, makes it an excellent candidate for incorporation into advanced materials and bio-inspired systems. Research in this area seeks to exploit these features to create materials with novel functionalities.

In the realm of high-performance materials, hydroxylated fatty amides can serve as multifunctional additives or building blocks. Their long chains can act as internal plasticizers in polymers, enhancing flexibility, while the amide and hydroxyl groups can improve adhesion and compatibility with other components in a composite. There is significant potential for their use in advanced coatings, where they could modify rheological properties and improve surface hardness. researchgate.net Furthermore, the incorporation of such molecules into poly(amide-imide) (PAI) backbones could lead to new high-performance polymers with tailored thermal and mechanical properties for demanding applications like flexible electronics. researchgate.net The ability of long-chain fatty amides to store and release significant amounts of thermal energy during phase transitions also makes them attractive for development as bio-based phase change materials (PCMs) for thermal management. researchgate.net